molecular formula C9H12N2O4 B11022891 N-(butan-2-yl)-5-nitrofuran-2-carboxamide

N-(butan-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B11022891
M. Wt: 212.20 g/mol
InChI Key: QRBOMDOFHIYOCJ-UHFFFAOYSA-N
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Description

N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE is an organic compound that belongs to the class of nitrofuran derivatives. This compound features a furan ring substituted with a nitro group and an amide linkage to a sec-butyl group. Nitrofuran derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE typically involves the nitration of a furan derivative followed by amide formation. One common method includes the nitration of 2-furanamide to introduce the nitro group at the 5-position. This is followed by the reaction with sec-butylamine to form the desired compound. The reaction conditions often involve the use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperatures to avoid over-nitration.

Industrial Production Methods

Industrial production of N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial. Post-synthesis, the compound is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, such as the conversion of the nitro group to an amine.

    Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated furans, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial resistance mechanisms.

    Medicine: Its potential antitumor activity is being explored for the development of new cancer therapies.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes, leading to cell death. The sec-butyl group enhances the compound’s lipophilicity, facilitating its penetration into bacterial cells. The furan ring structure allows for interactions with various molecular targets, contributing to its broad-spectrum activity.

Comparison with Similar Compounds

Similar Compounds

    N-(SEC-BUTYL)-2-NITROFURAN: Similar structure but lacks the amide linkage.

    N-(SEC-BUTYL)-5-NITROTHIOPHENE: Contains a thiophene ring instead of a furan ring.

    N-(SEC-BUTYL)-5-NITROBENZAMIDE: Features a benzene ring instead of a furan ring.

Uniqueness

N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE is unique due to its combination of a nitro group, a furan ring, and an amide linkage to a sec-butyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

N-butan-2-yl-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C9H12N2O4/c1-3-6(2)10-9(12)7-4-5-8(15-7)11(13)14/h4-6H,3H2,1-2H3,(H,10,12)

InChI Key

QRBOMDOFHIYOCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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